2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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Overview
Description
2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a benzylamino group and a thioether linkage to an acetamide moiety, which is further substituted with a trifluoromethylphenyl group.
Mechanism of Action
Target of Action
The primary target of this compound is the receptor tyrosine kinase MET . MET plays a crucial role in the development and progression of cancer .
Mode of Action
The compound acts as a selective inhibitor of the MET receptor . It inhibits MET autophosphorylation and signaling, thereby disrupting the normal functioning of the receptor . Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme that is part of the apoptosis signaling cascade .
Biochemical Pathways
The inhibition of MET disrupts several biochemical pathways involved in cell growth and survival. By activating caspase 3, the compound triggers apoptosis, leading to cell death
Result of Action
The inhibition of MET and activation of caspase 3 result in the disruption of cell growth and survival pathways, leading to apoptosis . This can have a significant impact on the growth and progression of cancer cells.
Preparation Methods
The synthesis of 2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylamino Group: This step involves the substitution of a suitable leaving group on the pyridazine ring with benzylamine.
Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the thioether with an acetamide derivative containing the trifluoromethylphenyl group.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include mild oxidizing agents for oxidation, catalytic hydrogenation for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific proteins or receptors.
Industry: The compound’s unique properties may make it useful in the development of specialty chemicals or advanced materials.
Comparison with Similar Compounds
Similar compounds to 2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE include other pyridazine derivatives with varying substituents These compounds may share some chemical properties but differ in their specific biological activities or applications
Some similar compounds include:
2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol: A pyridazine derivative with a piperazinyl substituent.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: A tetrazine derivative with pyridinyl groups.
Properties
IUPAC Name |
2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS/c21-20(22,23)15-6-8-16(9-7-15)25-18(28)13-29-19-11-10-17(26-27-19)24-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERILIKTUKYGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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